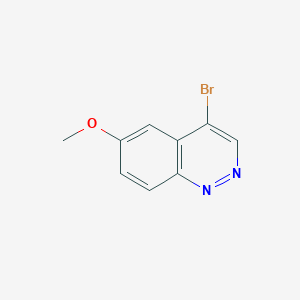

4-Bromo-6-methoxycinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

4-bromo-6-methoxycinnoline |

InChI |

InChI=1S/C9H7BrN2O/c1-13-6-2-3-9-7(4-6)8(10)5-11-12-9/h2-5H,1H3 |

InChI Key |

GQVWUUVLUYUCTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=NC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6 Methoxycinnoline and Its Precursors

Classical Approaches to Cinnoline (B1195905) Ring System Construction

The foundational methods for assembling the cinnoline ring often rely on intramolecular cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. These methods, while traditional, remain fundamental in heterocyclic chemistry.

The Richter synthesis is a cornerstone method for accessing the cinnoline scaffold, proceeding via the cyclization of ortho-alkynylbenzenediazonium salts. ru.nl This pathway is particularly relevant for the synthesis of 4-halo-substituted cinnolines. A significant modification involves the use of 1-(2-alkynylphenyl)triazenes as stable precursors, which generate the reactive diazonium salt in situ upon treatment with acid. google.com

When 2-(alkynyl)phenyltriazenes are treated with hydrobromic acid (HBr), a Richter-type cyclization is initiated, leading to the chemoselective formation of 4-bromocinnolines in good yields. google.com This process involves the cleavage of the triazene (B1217601) to form the diazonium ion, followed by an intramolecular cyclization where the bromide ion attacks the alkyne, securing the bromine atom at the C4 position of the newly formed cinnoline ring. google.comtum.de This strategy has been effectively used to create a variety of 4-bromocinnoline (B8793254) derivatives. google.comrsc.org

Table 1: Examples of 4-Bromocinnoline Synthesis via Modified Richter Cyclization This table presents data for analogous compounds to illustrate the Richter cyclization methodology.

| Starting Triazene Precursor | Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Phenylethynyl)phenyltriazene | 48% HBr | 4-Bromo-3-phenylcinnoline | 85% | google.com |

| 2-(Hex-1-ynyl)phenyltriazene | 48% HBr | 4-Bromo-3-butylcinnoline | 75% | google.com |

| 2-((Trimethylsilyl)ethynyl)phenyltriazene | 48% HBr | 4-Bromo-3-(trimethylsilyl)cinnoline | 94% | tum.de |

Beyond the Richter pathway, arenediazonium salts are central to other classical cinnoline syntheses, such as the Widman-Stoermer and Borsche–Herbert cyclizations. prepchem.com Arylhydrazones and arylhydrazines also serve as versatile and widely used precursors for the cinnoline ring system. prepchem.comrsc.org These methods allow for the synthesis of a diverse range of cinnoline derivatives by varying the substituents on the starting materials. rsc.orgprepchem.com

The general approach involves the cyclization of an arylhydrazone, often formed from the condensation of an arylhydrazine with a carbonyl compound. The ring closure can be promoted by acid or base, leading to the formation of the pyridazine (B1198779) ring of the cinnoline system. rsc.orgthieme-connect.de For instance, hydrazones derived from ortho-trifluoromethylarylhydrazines can cyclize under basic conditions to form the cinnoline ring. prepchem.comthieme-connect.de Similarly, the Neber-Bossel method provides 3-hydroxycinnolines through the cyclization of hydrazines obtained from the reduction of diazonium salts of (2-aminophenyl)hydroxyacetates. prepchem.com

Modern Synthetic Strategies for Substituted Cinnolines

Contemporary organic synthesis has introduced more efficient and atom-economical methods for constructing heterocyclic scaffolds, including the cinnoline system. These strategies often employ transition-metal catalysis to achieve bond formations that are difficult to accomplish with classical methods.

Transition-metal-catalyzed reactions have become powerful tools for forming the C-C and C-N bonds necessary for the cinnoline core. nih.gov Palladium- and rhodium-catalyzed reactions are particularly prominent. One novel approach involves the Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes to produce cinnoline derivatives with broad substrate scope and high efficiency. mdpi.comkarger.com

Palladium-catalyzed annulation reactions have also been developed. For example, 3,4-disubstituted cinnolines can be prepared through the palladium-catalyzed reaction of 2-iodophenyltriazenes with internal alkynes. prepchem.com Furthermore, Sonogashira coupling reactions are instrumental in preparing key alkynyl precursors for other cyclization methods and for functionalizing the cinnoline ring itself, such as introducing alkynyl groups at bromo-substituted positions. tum.deresearchgate.net

Table 2: Examples of Modern Metal-Catalyzed Cinnoline Syntheses This table presents data for analogous compounds to illustrate modern synthetic methodologies.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2 / Cu(OAc)2 | Boc-arylhydrazine, Alkyne | Substituted Cinnolines | Cascade oxidative coupling/cyclization | mdpi.comkarger.com |

| Pd(OAc)2 / AgBF4 | Pyrazolone, Aryl Iodide | Benzo[c]cinnoline (B3424390) Derivatives | Cascade C-C/C-N formation via dual C-H activation | mdpi.com |

| Pd(0) catalyst | 2-Iodophenyltriazene, Internal Alkyne | 3,4-Disubstituted Cinnolines | Annulation reaction | prepchem.com |

Direct C-H bond functionalization represents a highly efficient and sustainable strategy for synthesizing complex molecules by avoiding pre-functionalized starting materials. researchgate.net This approach has been successfully applied to the synthesis of cinnolines and related fused heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation is a notable example, where an existing directing group on an aromatic substrate guides the metal to activate a specific C-H bond for subsequent reaction. researchgate.netresearchgate.net

For instance, Rh(III)-catalyzed C-H activation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) can be used to construct cinnoline scaffolds. researchgate.net Similarly, the annulation of N-aryl indazolones with a vinylene carbonate via a Rh(III)-catalyzed C-H activation process provides rapid access to indazolocinnolines. researchgate.net Palladium catalysis has also been employed in dual C-H activation strategies to build benzo[c]cinnoline derivatives from pyrazolones and aryl iodides. mdpi.com These methods showcase the power of C-H activation to build molecular complexity in a step-economical fashion.

Specific Synthetic Routes for 4-Bromo-6-methoxycinnoline

While a specific, documented synthesis for this compound is not prevalent in the reviewed literature, a plausible and robust synthetic route can be designed based on the well-established Richter cyclization of a triazene-masked diazonium ion. This approach leverages standard, high-yielding transformations common in modern heterocyclic synthesis.

The proposed synthesis would begin with the commercially available starting material, 4-methoxyaniline.

Iodination of 4-methoxyaniline: The first step is the regioselective iodination at the position ortho to the amino group. This would yield 2-Iodo-4-methoxyaniline .

Sonogashira Coupling: The resulting 2-iodo-4-methoxyaniline would undergo a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (B32187) (TMSA). This reaction installs the necessary alkyne functionality, producing 2-((Trimethylsilyl)ethynyl)-4-methoxyaniline . The synthesis of analogous substituted (phenylethynyl)phenyl compounds via this method is well-documented. thieme-connect.de

Desilylation: The trimethylsilyl (B98337) protecting group is then removed from the alkyne, typically under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride (B91410) source, to give the key intermediate, 2-Ethynyl-4-methoxyaniline (B13893735) .

Triazene Formation: The amino group of 2-ethynyl-4-methoxyaniline is converted into a more stable piperidinyl-triazene. This is a common strategy to mask the otherwise unstable diazonium salt that is required for the Richter cyclization. google.com

Richter Cyclization to this compound: The final step involves treating the triazene intermediate with 48% aqueous hydrobromic acid (HBr). This acid treatment simultaneously cleaves the triazene to generate the in situ diazonium salt and catalyzes the intramolecular cyclization. The bromide ion from the HBr acts as the nucleophile, attacking the alkyne to regioselectively form the final product, This compound , with the bromine at the C4 position and the methoxy (B1213986) group at the C6 position. google.comrsc.org

This proposed sequence relies on high-yielding and well-understood reactions, representing a logical and efficient pathway to the target compound.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound hinges on two primary strategies: the formation of the cinnoline ring from a pre-functionalized aromatic precursor or the functionalization of a pre-existing cinnoline scaffold. The former is often more direct for achieving the specific 4-bromo-6-methoxy substitution pattern.

A plausible and efficient route begins with the synthesis of a key precursor, such as 2-amino-5-bromo-3-methoxytoluene or a related aniline (B41778) derivative. For instance, the synthesis of 4-Bromo-2-methoxyaniline (B48862) can be achieved by the bromination of 2-methoxyaniline (o-anisidine). prepchem.com The reaction conditions are optimized by using a mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in a solvent such as methylene (B1212753) chloride at low temperatures (-10°C to -5°C) to ensure selective mono-bromination at the para-position relative to the activating amino group. prepchem.com

Once the appropriately substituted aniline precursor is obtained, a critical step is the introduction of a side chain that can participate in the cyclization to form the pyridazine ring of the cinnoline system. A well-established method for forming the cinnoline ring is the Richter cinnoline synthesis, which involves the cyclization of an ortho-alkynyl arenediazonium salt. wikipedia.orgmdpi.com This method is known for producing 4-halocinnolines in high yields. mdpi.comresearchgate.netresearchgate.net

The synthetic sequence would involve:

Diazotization of the substituted aniline precursor.

Cyclization to form the 4-halocinnoline.

An alternative powerful method for creating the cinnoline ring is the transition-metal-catalyzed cyclization. For example, Rh(III)-catalyzed cascade oxidative coupling and cyclization of Boc-arylhydrazines with alkynes provides an efficient route to cinnoline derivatives. acs.org Similarly, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones is another effective strategy. nih.govrsc.org

The selection of reagents is crucial for yield and purity. For cyclization reactions, the choice of catalyst and oxidant can significantly influence the outcome. In palladium-catalyzed annulations or copper-catalyzed cyclizations, ligands and additives play a key role in reaction efficiency. nih.govrsc.org

The table below summarizes optimized conditions found in related syntheses, which can be adapted for the target compound.

| Synthetic Step | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromination of Aniline Derivative | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride | -10°C to -5°C | ~96% | prepchem.com |

| Richter-type Cyclization | (formation of diazonium salt) | (Varies) | (Varies) | High | mdpi.comresearchgate.net |

| Nucleophilic Substitution (Br to N3) | Sodium Azide | Ethanol or DMF | (Varies) | Good | mdpi.com |

| Rh(III)-Catalyzed Cyclization | [Cp*RhCl2]2, Cu(OAc)2·H2O | PhCl/CH2Cl2 | 80°C | Good to Excellent | acs.org |

| Regioselective Metalation (C3) | TMP2Mg·2LiCl / BF3·OEt2 | THF | -78°C | Good | acs.org |

| Regioselective Metalation (C8) | TMP2Zn·2MgCl2·2LiCl | THF | 25°C | Good | acs.org |

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity

Achieving the specific 4-bromo-6-methoxy substitution pattern is a primary challenge that is addressed through regioselective synthetic strategies.

Precursor-Directed Synthesis : The most straightforward approach to ensure correct regiochemistry is to begin with a precursor that already contains the bromo and methoxy groups in the desired relative positions on the benzene ring. For the synthesis of this compound, a starting material like 4-bromo-2-methoxyaniline or a derivative thereof would be ideal. prepchem.com The subsequent cyclization reaction, such as the Richter synthesis, preserves the substitution pattern of the initial aromatic ring, leading to the desired isomer. innovativejournal.in

Directed Metalation : For functionalizing a pre-formed cinnoline ring, directed metalation offers a powerful tool for regiocontrol. The Knochel group has developed methods for the highly regioselective metalation of the cinnoline scaffold using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. acs.orguni-muenchen.deuni-muenchen.de

Magnesiation at the C-3 position can be achieved using a combination of TMP₂Mg·2LiCl and the Lewis acid BF₃·OEt₂. The Lewis acid is proposed to coordinate to the N-2 nitrogen, increasing the acidity of the adjacent C-3 proton, which is then selectively deprotonated. acs.orgthieme-connect.com

Conversely, selective zincation at the C-8 position can be accomplished using the base TMP₂Zn·2MgCl₂·2LiCl. acs.org These organometallic intermediates can then be quenched with an appropriate electrophile (e.g., a bromine source) to install a substituent at a specific position. rsc.org While this method provides access to C-3 or C-8 substituted cinnolines, achieving the 4-bromo-6-methoxy pattern would require a multi-step sequence starting with an already substituted cinnoline.

The table below details research findings on regioselective reactions relevant to cinnoline synthesis.

| Reaction Type | Key Reagents | Position Functionalized | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| Richter Cyclization | ortho-ethynyl arenediazonium salt | C-4 | Mechanism involves 6-endo-dig cyclization onto the diazonium group. | wikipedia.orgresearchgate.net |

| Directed Magnesiation | TMP₂Mg·2LiCl + BF₃·OEt₂ | C-3 | Lewis acid coordination at N-2 acidifies the C-3 proton. | acs.orgthieme-connect.com |

| Directed Zincation | TMP₂Zn·2MgCl₂·2LiCl | C-8 | Kinetic deprotonation at the most accessible sterically unhindered site. | acs.org |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | C-6 | Electron-donating groups on the benzene ring direct electrophilic substitution to ortho/para positions. C-6 is often favored. |

Stereochemical Considerations

The core structure of this compound is an aromatic, planar heterocycle. As such, the final molecule does not possess any stereocenters, and its synthesis from achiral precursors does not typically involve stereochemical challenges.

Stereochemical considerations would become highly relevant if:

Chiral substituents were introduced onto the cinnoline ring or its precursors.

The synthesis proceeded through non-aromatic, cyclic intermediates that contained stereocenters.

In such cases, chemists would need to employ strategies for stereochemical control, such as using chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions to obtain the desired stereoisomer. However, for the synthesis of the parent this compound itself, these considerations are not applicable.

Chemical Reactivity and Derivatization of 4 Bromo 6 Methoxycinnoline

Nucleophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems. wikipedia.org In the context of 4-Bromo-6-methoxycinnoline, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group. libretexts.orgpressbooks.pub

The bromine atom at the C-4 position of the cinnoline ring is particularly activated for nucleophilic displacement. The cinnoline system's two adjacent nitrogen atoms withdraw electron density from the carbocyclic ring, particularly from the α-positions (C-3 and C-4). This electron deficiency makes the C-4 carbon highly electrophilic and susceptible to attack by nucleophiles.

The general mechanism involves the attack of a nucleophile on the C-4 carbon, leading to the formation of a negatively charged intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the cinnoline ring. The subsequent elimination of the bromide ion, a good leaving group, restores the aromaticity of the ring and yields the substituted product. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromine, providing a versatile method for introducing diverse functional groups at this position.

The methoxy (B1213986) group (-OCH₃) at the C-6 position exerts a significant electronic influence on the cinnoline core. As a substituent, it possesses a dual nature: it is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom and electron-withdrawing through induction (-I effect) due to the oxygen's high electronegativity. nih.gov

For nucleophilic aromatic substitution at the C-4 position, the methoxy group at C-6 is meta to the reaction site. Therefore, its strong resonance effect does not directly extend to the C-4 carbon to destabilize the Meisenheimer intermediate. libretexts.org Its primary influence is a moderate, deactivating inductive effect. However, the powerful electron-withdrawing nature of the fused pyridazine (B1198779) ring is the dominant factor, ensuring that the C-4 position remains sufficiently activated for SNAr reactions to proceed efficiently.

Electrophilic Aromatic Substitution Reactions on the Cinnoline Ring

Electrophilic aromatic substitution (SEAr) on the cinnoline ring system is generally challenging. wikipedia.org The electronegative nitrogen atoms deactivate the ring towards attack by electrophiles by withdrawing electron density. wikipedia.org However, the presence of the strongly activating methoxy group at C-6 makes such reactions feasible on the benzo moiety of the molecule.

The methoxy group is a powerful ortho, para-director. masterorganicchemistry.com Consequently, electrophilic attack is directed to the positions ortho and para to the C-6 methoxy group. This means that substitution is expected to occur preferentially at the C-5 (ortho) and C-7 (para) positions. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions could potentially be used to introduce substituents at these sites, provided that appropriate reaction conditions are chosen to overcome the inherent deactivation by the diazine part of the heterocycle. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C-4 position. nih.govlibretexts.org

The catalytic cycle involves three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid/Ester | Phenylboronic acid, 4-pyridylboronic acid, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-120 °C |

This table presents typical, not specific, experimental conditions, as detailed studies on this exact molecule are not widely published.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov It is an efficient method for introducing alkynyl moieties onto the cinnoline scaffold at the C-4 position, yielding 4-alkynyl-6-methoxycinnoline derivatives.

The reaction mechanism is believed to involve a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene (B32187) |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

This table presents typical, not specific, experimental conditions, as detailed studies on this exact molecule are not widely published.

Functional Group Interconversions and Cycloaddition Reactions

Beyond C-N bond formation, the 4-bromo substituent on the 6-methoxycinnoline (B13028889) ring is amenable to other functional group interconversions, significantly broadening the scope of accessible derivatives. The halogen atom at the C4 position can be displaced by various nucleophiles, a common reactivity pattern for 4-halocinnolines. nih.gov These reactions allow for the introduction of oxygen, sulfur, and other functionalities. For example, 4-halocinnolines can react with nucleophiles such as water, alcoholates, sulfides, and amines to yield the corresponding substituted cinnolines. nih.gov

While specific examples for this compound are not extensively documented, the general reactivity of 4-halocinnolines suggests its potential in a variety of transformations. The electron-withdrawing nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the C4 position.

Cycloaddition reactions involving the cinnoline core, while less common, represent another avenue for structural diversification. The diene-like character of the heterocyclic ring can, in principle, allow for participation in cycloaddition reactions to construct more complex, fused ring systems. The specific reactivity of this compound in such reactions would be influenced by the electronic properties of the methoxy and bromo substituents.

Table 2: Potential Functional Group Interconversions of 4-Halocinnolines

| Nucleophile | Potential Product Type | Reference |

|---|---|---|

| Water (H₂O) | 4-Hydroxy-6-methoxycinnoline | nih.gov |

| Alcoholates (RO⁻) | 4-Alkoxy-6-methoxycinnoline | nih.gov |

| Sulfides (RS⁻) | 4-(Alkylthio)-6-methoxycinnoline | nih.gov |

| Azide (N₃⁻) | 4-Azido-6-methoxycinnoline | nih.gov |

The development of novel cinnoline-based compounds often relies on the strategic manipulation of substituents on the core ring system. The chemical reactivity of this compound, particularly its utility in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic substitution, establishes it as a valuable building block in synthetic organic and medicinal chemistry.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 6 Methoxycinnoline and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. A combination of techniques is typically used to unambiguously determine the molecular structure of a cinnoline (B1195905) derivative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Constants

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment, number, and connectivity of protons. For a compound like 4-Bromo-6-methoxycinnoline, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns. For instance, in related 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, aromatic protons resonate in the range of δ 6.78–8.69 ppm. mdpi.com The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Carbon NMR provides information about the number and types of carbon atoms in a molecule. In 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, the aromatic carbons resonate between δ 105.5–164.6 ppm. mdpi.com The carbon of the methoxy group would be expected to appear around δ 55-60 ppm.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| H-3 | ~8.0-8.2 | s | - |

| H-5 | ~7.5-7.7 | d | ~2.0 |

| H-7 | ~7.2-7.4 | dd | ~9.0, 2.0 |

| H-8 | ~7.8-8.0 | d | ~9.0 |

| OCH₃ | ~3.9-4.1 | s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) (Predicted) |

| C-3 | ~145-150 |

| C-4 | ~120-125 |

| C-4a | ~130-135 |

| C-5 | ~110-115 |

| C-6 | ~160-165 |

| C-7 | ~100-105 |

| C-8 | ~125-130 |

| C-8a | ~148-152 |

| OCH₃ | ~55-60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: For a cinnoline derivative, characteristic IR bands would include C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic ring system (1400-1650 cm⁻¹), and C-O stretching for the methoxy group (around 1050-1250 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic system. General assignments for the parent cinnoline molecule have been reported. thieme-connect.de

Mass Spectrometry for Fragmentation Patterns and Exact Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of this compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). acs.org A common fragmentation pathway for cinnoline itself involves the loss of a nitrogen molecule (N₂), followed by the loss of acetylene. thieme-connect.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound with high confidence.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule. The structure of related substituted cinnolines has been determined using this method, providing valuable insights into their solid-state packing and conformations. rsc.orggrowingscience.com

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the electronic properties and reactivity of molecules. researchgate.netijcce.ac.ir

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

DFT calculations can be used to predict a variety of properties for this compound:

Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions: DFT methods can also be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. researchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The study of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in quantum chemistry for understanding chemical reactivity. nih.govaimspress.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. semanticscholar.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key descriptors of a molecule's electronic properties and kinetic stability. aimspress.com

A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be distributed over the electron-rich methoxy group and the cinnoline ring system, while the LUMO would likely be located on the electron-deficient parts of the molecule, influenced by the electronegative bromine and nitrogen atoms.

Computational studies, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set, are employed to calculate these orbital energies. nih.govsemanticscholar.org While specific experimental or calculated values for this compound are not extensively documented in current literature, the following table illustrates the typical quantum chemical parameters that would be derived from such an analysis.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Note: These values are exemplary and not derived from published experimental data for this specific compound.)

| Parameter | Symbol | Formula | Exemplary Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.89 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.36 |

| Ionization Potential | IP | -EHOMO | 6.25 |

| Electron Affinity | EA | -ELUMO | 1.89 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.07 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.18 |

| Chemical Softness | S | 1/(2η) | 0.23 |

| Electrophilicity Index | ω | χ²/(2η) | 3.79 |

A relatively large energy gap, as shown in the illustrative table, would indicate high kinetic stability and lower chemical reactivity for the molecule. aimspress.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is generated by plotting the electrostatic potential on the molecule's surface, typically defined by a constant electron density value. researchgate.net

In an MEP map, different colors represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and favorable for electrophilic attack. These are typically associated with electronegative atoms.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. nih.gov

Green: Denotes regions of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the cinnoline ring and the oxygen atom of the methoxy group, indicating these as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such analysis provides crucial insights into the molecule's intermolecular interactions and reactivity patterns. uni-muenchen.de

Table 2: Predicted Reactive Sites of this compound from Hypothetical MEP Analysis (Note: This table is illustrative and based on general chemical principles, not specific published MEP data for this compound.)

| Atom/Region | Predicted Potential | Type of Attack Favored |

| Nitrogen atoms (N1, N2) | Negative (Red/Yellow) | Electrophilic Attack |

| Oxygen of Methoxy Group | Negative (Red/Yellow) | Electrophilic Attack |

| Hydrogen atoms of Methyl Group | Positive (Blue) | Nucleophilic Attack |

| Aromatic Ring Hydrogens | Slightly Positive (Green/Blue) | Nucleophilic Attack |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. It involves identifying the stable conformers (rotational isomers) and determining their relative energies to find the most stable, lowest-energy conformation. rsc.org For a molecule like this compound, rotation around single bonds, such as the C-O bond of the methoxy group, can lead to different conformers.

Table 3: Illustrative Results of a Conformational Search for this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 0° (Planar) | 0.00 | 75.3 |

| 2 | 90° (Perpendicular) | 1.50 | 24.7 |

Quantum Chemical Characterization of Reaction Pathways

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, these methods can identify the transition state (TS) structures, which are the highest energy points along a reaction coordinate, and calculate the activation energies (the energy barrier that must be overcome for the reaction to occur). chemrxiv.orgdiva-portal.org

This analysis is vital for understanding the synthesis and reactivity of this compound. For instance, in studying its synthesis or its participation in further reactions like nucleophilic substitutions or cross-coupling reactions, quantum chemical modeling can elucidate the step-by-step mechanism. acs.orgnih.gov It can help predict whether a reaction is feasible under certain conditions and which reaction pathway is energetically more favorable. chemrxiv.orgmdpi.com For example, a study could compare different pathways for a substitution reaction at the bromine-bearing carbon, providing insights into regioselectivity and reaction kinetics.

Table 4: Example of Calculated Energetics for a Hypothetical Nucleophilic Substitution on this compound (Note: This data is for a hypothetical reaction and serves as an illustration.)

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

| Pathway A | Formation of Meisenheimer-like intermediate | +22.5 |

| Pathway B | Direct SNAr Transition State | +28.1 |

| Product Formation | Release of Bromide ion | -5.2 |

These theoretical investigations provide deep mechanistic insights that complement experimental studies and guide the design of new synthetic routes and novel derivatives. researchgate.netnih.gov

Exploration of Biological Activities and Structure Activity Relationships of 4 Bromo 6 Methoxycinnoline Derivatives

The Cinnoline (B1195905) Scaffold in Pre-clinical Drug Discovery and Development

The cinnoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is recognized as a "privileged scaffold" in medicinal chemistry. wipo.int This designation stems from its ability to serve as a core structure for compounds that exhibit a wide array of pharmacological activities. vanderbilt.eduacs.org Cinnoline derivatives have been extensively investigated and have shown promise as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor agents. vanderbilt.edumdpi.com

The versatility of the cinnoline ring system allows for chemical modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it an attractive starting point for drug discovery programs. mdpi.comossila.com Researchers consider it a valuable therapeutic target for developing novel drugs due to the presence of a potent pharmacophoric moiety and multiple positions on the ring structure available for substitution. acs.org As a result, the development of synthetic routes to access these structures is an active area of research. wipo.int The demonstrated ability of cinnoline-based compounds to interact with various biological targets, including enzymes and receptors, underscores their importance in the identification of lead compounds for treating a spectrum of diseases. vanderbilt.edunih.gov Some derivatives have even progressed to evaluation in clinical trials. vanderbilt.edumdpi.com

In Vitro Pharmacological Profiling of 4-Bromo-6-methoxycinnoline Analogs

The in vitro pharmacological evaluation of compounds is a cornerstone of drug discovery, providing critical insights into their biological effects at the molecular and cellular levels. For analogs of this compound, these studies encompass enzyme inhibition assays, receptor binding studies, and cell-based functional assays to build a comprehensive profile of their activity.

Enzyme Inhibition Studies (e.g., kinases, proteases, IDO1)

Cinnoline derivatives have been identified as inhibitors of various enzymes critical to disease pathways. While direct inhibition data for this compound is limited, studies on closely related structures provide valuable insights into its potential.

Proteases: Cinnoline derivatives have been evaluated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. molaid.comtocris.com Studies revealed that certain cinnoline derivatives act as reversible competitive inhibitors of HNE. molaid.commdpi.com Though these were found to be less potent than N-benzoylindazole predecessors, they showed improved stability in aqueous solutions. molaid.comtocris.com The most potent of one series, compound 18a , demonstrated a favorable balance of HNE inhibitory activity and chemical stability. molaid.commdpi.com

Kinases: The kinase family is a major target in oncology. The 4-anilinoquinoline scaffold, structurally related to cinnoline, is a known kinase inhibitor motif. mdpi.com The incorporation of a difluoromethyl group onto a 6-bromoquinoline (B19933) scaffold highlights the ongoing effort to develop selective kinase inhibitors. mdpi.com Furthermore, some cinnoline derivatives have been investigated as Pim-1 kinase inhibitors, which are involved in cell cycle progression and apoptosis. tocris.com

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a key enzyme in cancer immune evasion. The structurally similar compound, 4-bromo-6-fluoroquinoline, serves as a crucial intermediate in the synthesis of linrodostat, a potent and selective IDO1 inhibitor. ossila.com This suggests that the 4-bromo-cinnoline scaffold could also be a valuable pharmacophore for developing novel IDO1 inhibitors for cancer therapy.

| Compound Class | Target Enzyme | Activity | Reference |

| Cinnoline Derivatives | Human Neutrophil Elastase (HNE) | Reversible competitive inhibitors. Compound 18a had an IC₅₀ of 56 nM. | molaid.commdpi.com |

| 4-Bromo-6-fluoroquinoline | Indoleamine 2,3-dioxygenase (IDO1) | Intermediate for the synthesis of the IDO1 inhibitor linrodostat. | ossila.com |

| Pyridone Derivatives | Pim-1 Kinase | TCS PIM-1 1, a pyridone derivative, is a selective Pim-1 inhibitor with an IC₅₀ of 50 nM. | tocris.com |

Receptor Binding Assays and Ligand-Target Interactions

The interaction of small molecules with specific receptors is fundamental to their mechanism of action. Analogs featuring the methoxycinnoline moiety have shown high-affinity binding to key neurological targets.

Notably, a methoxycinnoline group was incorporated into a series of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, a target for treating neuropsychiatric disorders. acs.org In these studies, a compound featuring a methoxycinnoline moiety demonstrated a significant improvement in binding affinity, achieving a subnanomolar Kᵢ value. acs.org This highlights the favorable contribution of the methoxycinnoline scaffold to high-affinity ligand-target interactions.

Table: M4 Muscarinic Receptor Binding Affinity of a Methoxycinnoline Analog

| Compound | R₂ Substituent | M4 Kᵢ (nM) |

|---|---|---|

| 9 | Methoxycinnoline | 0.6 |

| 10 | Dimethylamino | 4.9 |

Data sourced from a study on M4 muscarinic receptor positive allosteric modulators. acs.org

This data clearly indicates that the methoxycinnoline group is a key contributor to the high binding affinity for the M4 receptor in this series of compounds. acs.org

Cell-Based Assays for Biological Response Assessment (e.g., cell proliferation, signaling pathway modulation)

Cell-based assays are crucial for understanding how a compound affects cellular functions such as proliferation, viability, and signaling pathways. plos.orgbmglabtech.com Cinnoline derivatives have been evaluated for their anti-proliferative effects in various cancer cell lines.

In a study focused on developing agents for mesenchymal cancers, a series of novel derivatives containing a cinnoline core were synthesized and tested. nih.gov A notable compound from this series, 4e , which features a methoxy (B1213986) group substitution, demonstrated potent and selective anti-proliferative activity against the HT-1080 fibrosarcoma cell line, with an IC₅₀ value in the nanomolar range. nih.gov This was a significant improvement compared to the parent compound, FiVe1. nih.gov The study also assessed the effect of these compounds on vimentin (B1176767) phosphorylation at Ser56, a key event in cell migration and epithelial-mesenchymal transition (EMT). nih.gov

Table: Anti-proliferative Activity of Methoxy-substituted Cinnoline Analogs

| Compound | Cell Line | IC₅₀ (nM) | Selectivity Index (vs. MCF-7) |

|---|---|---|---|

| FiVe1 (Parent) | HT-1080 | 1564 | - |

| 4c (3,5-dimethoxy) | HT-1080 | 37 | 419 |

| 4e (3-methoxy) | HT-1080 | 44 | 253 |

Data from a study on agents for mesenchymal cancers. nih.gov

These findings underscore the potential of methoxy-substituted cinnoline derivatives to modulate cellular responses and inhibit cancer cell proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features.

Impact of Substituents at Positions 4 and 6 on Biological Activity

The substituents at the C4 and C6 positions of the cinnoline ring play a critical role in defining the pharmacological profile of its derivatives.

Position 4: The bromine atom at the C4 position is a key feature. Halogens at this position are synthetically valuable as they can be readily displaced by various nucleophilic reagents, including alcoholates, sulfides, and amines. mdpi.com This makes the 4-bromo derivative a versatile intermediate for creating a library of new analogs with diverse functionalities. mdpi.com Specifically, 4-bromocinnolines are often preferred synthetically over their 4-chloro counterparts due to higher yields in cyclization reactions used to form the core structure. mdpi.com This reactivity allows for the exploration of a wide chemical space to optimize biological activity.

Position 6: The methoxy group at the C6 position has been shown to be highly influential on biological activity. As seen in receptor binding assays for M4 PAMs, replacing a methoxy group with a dimethylamino group at this position on the cinnoline ring resulted in a significant drop in binding affinity. acs.org Similarly, in cell-based anti-proliferative assays, the presence of methoxy groups was a notable trend in the most potent compounds. nih.gov For instance, compound 4e (3-methoxy) and 4c (3,5-dimethoxy) were significantly more potent than the unsubstituted parent compound. nih.gov This suggests that the electron-donating and lipophilic character of the methoxy group at this position can enhance interactions with biological targets.

Rational Design and Synthesis of Analogs Based on SAR Data

The compound this compound serves as a pivotal scaffold and a versatile synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility stems from the strategic placement of reactive and modifiable functional groups on the core cinnoline heterocycle. Initial structure-activity relationship (SAR) data, derived from high-throughput screening of compound libraries, typically identifies a "hit" compound from which rational design can proceed.

The design of analogs focuses on systematic modifications at key positions to probe interactions with the biological target. The this compound core offers two primary vectors for diversification:

The C4-Position: The bromine atom at the C4 position is an exceptionally useful synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (coupling with boronic acids/esters), Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (amination), and Stille (coupling with organostannanes). This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups, which can be tailored to explore specific pockets within a target's active site.

The C6-Position: The methoxy group at C6 is another critical point for modification. While it often contributes favorably to binding, it can also be a site of metabolic liability (O-demethylation). SAR exploration at this position typically involves demethylation to the corresponding 6-hydroxycinnoline, followed by alkylation or arylation to introduce new ethers or other functionalities. These modifications can modulate solubility, cell permeability, and metabolic stability.

Based on these principles, a focused library of analogs can be synthesized to build a detailed SAR model. For instance, in the context of developing c-Met kinase inhibitors, SAR exploration at the C4 position has revealed critical insights. Replacing the bromine with various substituted phenyl rings via Suzuki coupling has been a primary strategy. The data often show that specific substitution patterns on this appended phenyl ring are required to achieve high potency, for example, by forming hydrogen bonds with the kinase hinge region or occupying a deep hydrophobic pocket.

The table below illustrates a representative, data-driven SAR exploration starting from the this compound scaffold, targeting a hypothetical kinase.

| Compound ID | Structure (Modification at C4) | Kinase Inhibition (IC50, nM) | Key SAR Observation |

|---|---|---|---|

| Parent | This compound | >10,000 | Inactive starting material; requires substitution at C4. |

| Analog 1 | 4-Phenyl substitution | 850 | Introduction of an aryl group at C4 confers moderate activity. |

| Analog 2 | 4-(4-Fluorophenyl) substitution | 425 | Para-fluoro substitution slightly improves potency, possibly through electronic effects or weak interactions. |

| Analog 3 | 4-(3-Aminophenyl) substitution | 55 | Introduction of a meta-amino group significantly enhances potency, suggesting a key hydrogen bond interaction. |

| Analog 4 | 4-(1H-Pyrazol-4-yl) substitution | 25 | A nitrogen-containing heterocycle is highly favorable, likely forming critical hydrogen bonds in the kinase hinge region. |

This iterative process of design, synthesis, and biological testing allows for the rapid identification of structural motifs that are essential for potent biological activity.

Mechanism of Action Studies (Pre-clinical, In Vitro)

Once a potent lead compound is identified from SAR studies, elucidating its mechanism of action at the molecular and cellular level is a critical next step. For derivatives of this compound developed as kinase inhibitors, this involves a series of in vitro assays to confirm target engagement and downstream functional consequences.

Biochemical Assays: The primary mechanism is first confirmed using cell-free biochemical assays. For a putative c-Met inhibitor, this involves measuring the compound's ability to inhibit the enzymatic activity of recombinant c-Met kinase. Assays such as Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays are used to quantify the phosphorylation of a peptide substrate in the presence of ATP. The result is expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Target Engagement: To confirm that the compound engages its intended target within a cellular context, Western blot analysis is employed. Cancer cell lines that overexpress or are dependent on the target kinase (e.g., MKN-45 or EBC-1 gastric and lung cancer cells for c-Met) are treated with the inhibitor. Cell lysates are then analyzed for the phosphorylation status of the target protein and its key downstream effectors. A successful inhibitor will demonstrate a dose-dependent reduction in the phosphorylation of c-Met (p-Met) and subsequently reduce the phosphorylation of downstream signaling proteins like Akt (p-Akt) and ERK (p-ERK).

Cellular Functional Assays: The ultimate goal of inhibiting a target like c-Met is to halt aberrant cellular processes. The functional effect of the inhibitor is assessed using cell-based assays.

Proliferation/Viability Assays: Assays such as MTT or CellTiter-Glo® are used to measure the inhibitor's effect on the proliferation and viability of cancer cells. A potent and on-target inhibitor will selectively inhibit the growth of cancer cells that are dependent on the target kinase.

Cell Migration and Invasion Assays: Since c-Met signaling is a key driver of metastasis, assays like the scratch (wound healing) assay or Transwell invasion assay are used. An effective inhibitor will significantly reduce the ability of cancer cells to migrate and invade through an extracellular matrix.

The table below summarizes typical in vitro data for a lead candidate derived from the this compound scaffold.

| Assay Type | Endpoint Measured | Result for Lead Compound X | Interpretation |

|---|---|---|---|

| Biochemical Kinase Assay | c-Met Enzymatic Activity (IC50) | 15 nM | Potent, direct inhibition of the target kinase enzyme. |

| Cellular Western Blot | p-Met levels in MKN-45 cells (IC50) | 40 nM | Effective target engagement and inhibition within a cellular environment. |

| Cellular Proliferation Assay | MKN-45 cell growth (GI50) | 65 nM | Inhibition of the target kinase translates to a functional anti-proliferative effect. |

| Cell Migration Assay | Inhibition of cell migration at 100 nM | 85% | The compound effectively blocks a key pathological function driven by c-Met signaling. |

Lead Optimization Strategies for this compound Based Candidates

Lead optimization is a multifaceted and iterative process that aims to transform a promising "lead compound" into a preclinical "drug candidate." For leads originating from the this compound scaffold, this process involves concurrently refining multiple properties: biological potency, target selectivity, and pharmacokinetic (ADME) characteristics. The goal is to achieve an optimal balance, as improving one parameter can often negatively impact another. This is achieved through a continuous cycle of molecular design (often computer-aided), chemical synthesis, and comprehensive biological and physicochemical testing.

Potency Enhancement: Improving potency (i.e., lowering the IC₅₀ value) involves fine-tuning the molecular structure to maximize favorable interactions with the target protein. For a kinase inhibitor, this means optimizing contacts within the ATP-binding site. Using the lead compound's co-crystal structure with the target kinase or a reliable homology model, chemists can design modifications to:

Strengthen Hinge-Binding: The cinnoline nitrogen atoms are often crucial for forming hydrogen bonds with the kinase hinge region. Modifications to the C4 substituent can influence the geometry and electronics of the core, subtly improving this interaction.

Fill Hydrophobic Pockets: Introducing appropriately sized and shaped lipophilic groups at the C4 or C6 positions can enhance van der Waals interactions in nearby hydrophobic pockets, significantly boosting affinity.

Access Solvent-Front Regions: Adding polar groups (e.g., morpholine, piperazine) to the C4-substituent can extend into the solvent-exposed region of the active site, forming additional hydrogen bonds with water or protein residues and improving both potency and solubility.

Selectivity Enhancement: Selectivity is paramount to minimize off-target effects. Cinnoline-based compounds must be optimized for high affinity against the intended target (e.g., c-Met) versus other closely related kinases (e.g., VEGFR2, AXL, RON). Strategies include:

Exploiting Unique Residues: Selectivity is achieved by designing substituents that interact with non-conserved amino acid residues. For example, if the target kinase has a small glycine (B1666218) "gatekeeper" residue while a related off-target has a bulky threonine, a larger substituent can be introduced that fits into the target but clashes with the off-target.

Conformational Restriction: Introducing rigid linkers or cyclic structures can lock the molecule into a conformation that is optimal for the target's active site but unfavorable for binding to other kinases.

The table below shows a comparison between a lead and an optimized candidate.

| Compound | Target Kinase (IC50, nM) | Off-Target Kinase (IC50, nM) | Selectivity Ratio (Off-Target/Target) |

|---|---|---|---|

| Lead Compound X | 15 | 95 | ~6-fold |

| Optimized Candidate Y | 1.8 | >2,500 | >1,300-fold |

A potent and selective compound is of little therapeutic value if it has poor ADME properties. Lead optimization heavily focuses on tuning the molecule's physicochemical profile to ensure it can reach its target in the body.

Emerging Applications and Future Research Directions of 4 Bromo 6 Methoxycinnoline

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

4-Bromo-6-methoxycinnoline is a strategically functionalized heterocyclic compound, making it a valuable building block in organic synthesis. The presence of a bromine atom at the 4-position and a methoxy (B1213986) group at the 6-position offers distinct reaction sites for chemists to elaborate the core structure into more complex molecular architectures. Cinnolines, in general, are recognized as useful building blocks for creating bioactive compounds and functional materials. zenodo.org

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the systematic modification of the cinnoline (B1195905) scaffold. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery, where precise structural changes are required to optimize biological activity.

A notable example of its application is its use as a key intermediate in the synthesis of novel therapeutic agents. For instance, this compound has been documented as "Intermediate 67" in the synthetic pathway for developing WDR5 inhibitors, which are investigated for their potential in cancer therapy. google.com The synthesis involves leveraging the reactive nature of the bromine substituent to construct a more intricate final molecule. Similarly, related structures like 7-(Benzyloxy)-4-bromo-6-methoxycinnoline have been synthesized as precursors for small molecule phosphodiesterase inhibitors, highlighting the utility of this scaffold in medicinal chemistry.

The strategic placement of the methoxy group also influences the electronic properties of the cinnoline ring, which can modulate the reactivity of the molecule and the biological activity of its derivatives. This dual functionality underscores the compound's role as a sophisticated intermediate for accessing novel chemical space.

Potential in Materials Science and Optoelectronics

The cinnoline ring system, a bicyclic aromatic heterocycle, possesses inherent electronic and photophysical properties that make it an attractive candidate for applications in materials science and optoelectronics. Cinnoline-based compounds are noted for their prevalence in the development of luminous chemicals and photoelectric materials. zenodo.org While specific research on this compound in these areas is still emerging, the broader class of cinnoline and aryl-substituted cinnoline derivatives has shown potential for use in materials designed for nonlinear optics. researchgate.net

The potential applications for these materials include:

Organic Light-Emitting Diodes (OLEDs): The aromatic structure of the cinnoline core can be modified to create materials that emit light of various colors when an electric current is applied. The substituents at the 4- and 6-positions can be used to tune the emission wavelength and improve quantum efficiency.

Organic Photovoltaics (OPVs): Cinnoline derivatives can be designed to function as electron donor or acceptor materials in the active layer of solar cells, converting sunlight into electricity.

Chemical Sensors: The nitrogen atoms in the cinnoline ring can interact with specific analytes, leading to a change in the material's fluorescence or color. This property can be harnessed to develop highly sensitive chemical sensors.

The synthesis of derivatives from this compound allows for the systematic tuning of key properties essential for optoelectronic applications, as detailed in the table below.

| Property | Influencing Factor | Potential Application |

| Luminescence | The extent of π-conjugation, influenced by substituents attached via the bromo position. | OLEDs, fluorescent probes |

| Electron Affinity | Electron-withdrawing or -donating nature of substituents. | Organic semiconductors, OPVs |

| Nonlinear Optics | Molecular symmetry and intramolecular charge transfer, tunable via derivatization. | Optical switching, frequency conversion |

Further research into the photophysical properties of this compound and its derivatives is expected to unlock its full potential in these advanced technological fields.

Identification of Novel Pharmacological Targets for Cinnoline Derivatives

Cinnoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. nih.govpnrjournal.com The versatility of the cinnoline scaffold allows it to interact with a diverse range of biological targets, making it a privileged structure in medicinal chemistry. Research has focused on identifying the specific molecular targets through which these compounds exert their therapeutic effects.

Several key pharmacological targets for cinnoline derivatives have been identified, as summarized below:

| Target Class | Specific Target(s) | Associated Activity | References |

| Topoisomerases | DNA gyrase, Topoisomerase I & II | Antibacterial, Anticancer | zenodo.orgpnrjournal.comijper.org |

| Kinases | Bruton Tyrosine Kinase (BTK), Phosphoinositide 3-kinases (PI3Ks) | Anticancer, Anti-inflammatory | pnrjournal.com |

| Receptors | GABA A, CSF-1R, H3R | Anxiolytic, Neuro-inflammatory | pnrjournal.com |

| Enzymes | Cyclooxygenase-2 (COX-2), Phosphodiesterase (PDE) | Anti-inflammatory | pnrjournal.com |

For example, the antibacterial drug Cinnoxacin functions by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. ijper.org In the realm of oncology, various cinnoline derivatives have been shown to function as topoisomerase inhibitors, inducing DNA damage and apoptosis in cancer cells. pnrjournal.com More recent studies have explored their role as inhibitors of critical signaling kinases like BTK and PI3Ks, which are implicated in the proliferation of cancer cells. The ability to modify the cinnoline core, using intermediates like this compound, allows researchers to design new molecules aimed at these and other novel pharmacological targets.

Development of Advanced Analytical Methodologies for Cinnoline Research

The synthesis and characterization of cinnoline derivatives, including this compound, rely on a suite of advanced analytical methodologies. These techniques are essential for confirming the structure of newly synthesized compounds, determining their purity, and studying their properties.

Historically, chromatographic techniques such as paper chromatography were employed for the separation and identification of substituted cinnolines using various aqueous solvents. rsc.orgrsc.org While foundational, these methods have been largely superseded by more powerful and precise techniques.

Modern analytical workflows for cinnoline research invariably involve a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for the structural elucidation of cinnoline derivatives. rroij.comnih.gov They provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. rroij.comnih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For halogenated compounds like this compound, the characteristic isotopic patterns of bromine are a key diagnostic feature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O, N-H, or C-O bonds, by detecting their characteristic vibrational frequencies. rroij.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of synthesized cinnoline compounds and for separating complex mixtures. It is often coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification.

These analytical methods provide the rigorous characterization required for publishing research findings and for ensuring the quality of compounds used in biological and materials science studies. rroij.com

Application of Artificial Intelligence and Machine Learning in Cinnoline Discovery

The discovery and development of new drugs and materials is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of novel molecules, including cinnoline derivatives. mdpi.comnih.gov

AI and ML models can analyze vast datasets of chemical structures and biological activities to identify hidden patterns and make predictions about new, untested compounds. mdpi.com In the context of cinnoline research, these technologies are being applied in several key areas:

Predictive Modeling: ML algorithms, such as quantitative structure-activity relationship (QSAR) models, can predict the biological activity of novel cinnoline derivatives based on their molecular structure. ijariit.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Similar models are used to predict physicochemical properties, such as solubility and toxicity. jocpr.comresearchgate.net

Virtual Screening: AI can be used to screen massive virtual libraries of potential drug candidates to identify those that are likely to bind to a specific biological target. ijsred.com This computational approach is much faster and cheaper than traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models can be trained on known cinnoline structures and their activities to generate novel cinnoline derivatives optimized for a specific therapeutic profile.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to design efficient synthetic routes for target molecules. researchgate.net For heterocycles like cinnolines, this can help chemists devise better ways to synthesize complex derivatives from starting materials like this compound.

By integrating AI and ML into the research pipeline, scientists can navigate the vast chemical space of cinnoline derivatives more efficiently, accelerating the discovery of new medicines and materials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.